Diethyl benzyliminodiacetate
Overview
Description
Diethyl benzyliminodiacetate (DEBIDA) is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. DEBIDA belongs to the family of iminodiacetates, which are widely used in various fields such as medicine, agriculture, and industry. DEBIDA has been found to possess excellent chelating properties and can form stable complexes with various metal ions, making it a useful tool in analytical chemistry and environmental science.
Scientific Research Applications
Adsorption Properties and Electrochemical Behavior : Diethyl benzyliminodiacetate, due to its hydrophobic characteristics, has been studied for its adsorption properties and behavior at a mercury electrode. This research is significant in understanding the behavior of organic ligands in electrochemical environments (Buffle, Mota, & Gonçalves, 1987).
Anticancer Activity : Benzimidazole derivatives, which are structurally related to this compound, have been synthesized and evaluated for their anticancer activity. These studies are critical in the search for new therapeutic agents for cancer treatment (Dhahri et al., 2022).
Preparation of Esters : Research has explored the preparation of esters of carboxylic and phosphoric acid via quaternary phosphonium salts, which is relevant for the synthesis and applications of compounds like this compound (Mitsunobu & Yamada, 1967).
Medical Imaging and Diagnostic Applications : Studies on this compound complexes, particularly those involving technetium, have been conducted to understand their biodistribution in rats. These findings are pertinent for medical imaging and diagnostic applications (Maddalena, Snowdon, & Wilson, 1988).
Pharmaceutical and Antimicrobial Applications : Synthesis and evaluation of benzimidazole derivatives, which include structures similar to this compound, have shown promising results in antimicrobial activities. This research is vital for developing new antimicrobial agents (Singh et al., 2020).
Molecular Complex Studies : The study of molecular complexes like Diethyl 2-Benzimidazol-1-ylsuccinate–Picric Acid provides insights into the formation of inclusion complexes and hydrogen bonding, which is relevant for understanding the behavior of this compound in complex molecular systems (Zaderenko et al., 1997).
Safety and Hazards
Mechanism of Action
Target of Action
Diethyl benzyliminodiacetate is a biochemical compound used in proteomics research
Biochemical Pathways
As a biochemical compound used in proteomics research , it may be involved in various biochemical reactions.
Pharmacokinetics
The compound’s boiling point is 324-325 °C (lit.) , and it has a density of 1.076 g/mL at 25 °C (lit.) , which may influence its pharmacokinetic properties.
Result of Action
As a biochemical compound used in proteomics research , it may have various effects at the molecular and cellular levels, but these effects require further investigation.
Properties
IUPAC Name |
ethyl 2-[benzyl-(2-ethoxy-2-oxoethyl)amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-3-19-14(17)11-16(12-15(18)20-4-2)10-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZZJSBSOJLOQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CC1=CC=CC=C1)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10412130 | |
Record name | Diethyl benzyliminodiacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10412130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17136-37-7 | |
Record name | Diethyl benzyliminodiacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10412130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl benzyliminodiacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.